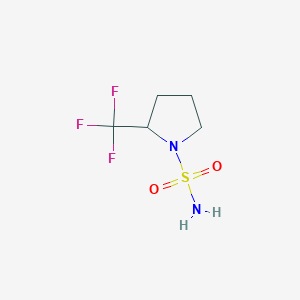
N-Butyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide is a compound belonging to the indazole family, which is known for its diverse biological activities. Indazole derivatives have been extensively studied for their medicinal properties, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of 2-azidobenzaldehydes with amines under catalyst- and solvent-free conditions . Another approach includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by the formation of the N-N bond in DMSO under an O2 atmosphere .
Industrial Production Methods
Industrial production of indazole derivatives often employs metal-catalyzed synthesis due to its efficiency and high yields. Transition metal-catalyzed reactions, such as Cu2O-mediated cyclization and Ag-catalyzed nitration-annulation, are commonly used . These methods minimize the formation of undesirable byproducts and ensure good to excellent yields.
Análisis De Reacciones Químicas
Types of Reactions
N-Butyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in anhydrous conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indazole derivatives.
Aplicaciones Científicas De Investigación
N-Butyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antibacterial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-Butyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by forming hydrogen bonds with their active sites, thereby blocking their activity . It may also interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-Butyl-2-ethyl-3-methoxy-2H-indazole-6-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group.
3-Carboxamido-2H-indazole-6-arylamide derivatives: Known for their selective inhibition of CRAF and antiproliferative activity against melanoma cell lines.
Uniqueness
N-Butyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indazole derivatives. Its ethoxy group at the 3-position and butyl group at the N-position differentiate it from other similar compounds, potentially leading to unique interactions with biological targets.
Propiedades
Número CAS |
919108-91-1 |
|---|---|
Fórmula molecular |
C16H23N3O2 |
Peso molecular |
289.37 g/mol |
Nombre IUPAC |
N-butyl-3-ethoxy-2-ethylindazole-6-carboxamide |
InChI |
InChI=1S/C16H23N3O2/c1-4-7-10-17-15(20)12-8-9-13-14(11-12)18-19(5-2)16(13)21-6-3/h8-9,11H,4-7,10H2,1-3H3,(H,17,20) |
Clave InChI |
CFCHNWACQHOQPL-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)C1=CC2=NN(C(=C2C=C1)OCC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


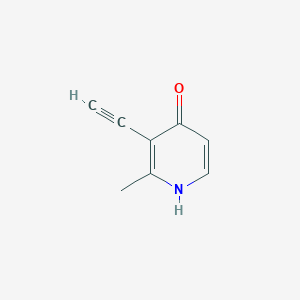
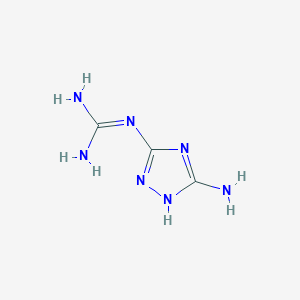
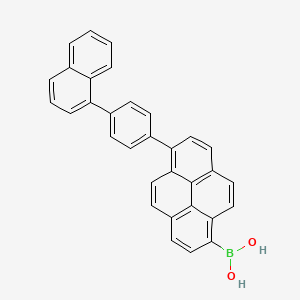


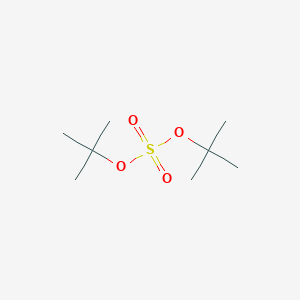
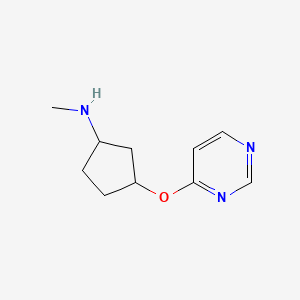
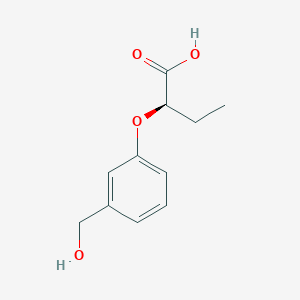
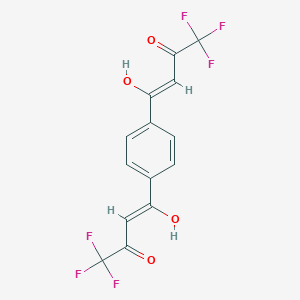
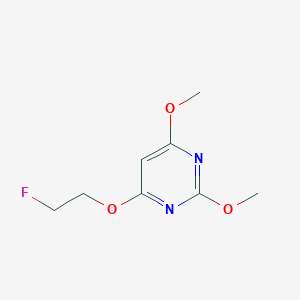

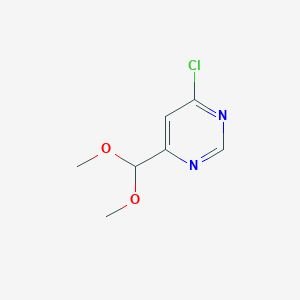
![18-[[5-[3-[2-[2-[3-[2-[2-[[(2S)-2,5-bis[(2-bromoacetyl)amino]pentanoyl]amino]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]amino]-18-oxooctadecanoic acid](/img/structure/B13104901.png)
